5-Bromo-4-isopropylpyrimidin-2-amine
Description
5-Bromo-4-isopropylpyrimidin-2-amine is a pyrimidine derivative characterized by a bromine atom at position 5, an isopropyl group at position 4, and an amine group at position 2. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
1192813-91-4 |
|---|---|
Molecular Formula |
C7H10BrN3 |
Molecular Weight |
216.08 g/mol |
IUPAC Name |
5-bromo-4-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-4(2)6-5(8)3-10-7(9)11-6/h3-4H,1-2H3,(H2,9,10,11) |
InChI Key |
GSCRYWWEBZTTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The table below compares 5-Bromo-4-isopropylpyrimidin-2-amine with structurally related pyrimidines, focusing on substituent variations and their impacts:
Key Observations:
- Lipophilicity : The isopropyl group in This compound likely increases lipophilicity compared to methoxy or unsubstituted analogs, impacting membrane permeability in drug design.
- Solubility : Methoxy-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polarity, whereas bulky alkyl groups (isopropyl, cyclopentyl) reduce solubility.
Key Observations:
- Halogenation : NBS is commonly used for regioselective bromination (e.g., ).
- Reduction: Stannous chloride (SnCl₂) effectively reduces nitro groups to amines (e.g., ).
- Challenges : Bulky substituents (e.g., isopropyl) may require optimized conditions to avoid steric hindrance.
Structural and Crystallographic Insights
X-ray crystallography data from analogs reveals the following trends:
- Planarity : Pyrimidine rings are typically planar, with deviations <0.1 Å (e.g., ).
- Hydrogen Bonding : In 5-Bromo-2-chloropyrimidin-4-amine, N–H···N hydrogen bonds form 2D networks, stabilizing the crystal lattice .
- Steric Effects : Bulky groups (e.g., isopropyl) may disrupt packing efficiency, lowering melting points compared to smaller substituents.
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